2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde
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Overview
Description
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a methylphenoxy group attached to a benzaldehyde core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with 4-fluoro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties and as a building block in drug development.
Industry: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved vary based on the context of its use. For instance, in drug development, it may act as an inhibitor or modulator of specific enzymes or signaling pathways .
Comparison with Similar Compounds
2-Chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde can be compared with similar compounds such as:
2-Chloro-4-fluorotoluene: A simpler structure lacking the aldehyde and phenoxy groups, used in the synthesis of various organic compounds.
4-Fluoro-3-methylphenol: A precursor in the synthesis of this compound, used in various chemical reactions.
2-Chloro-4-fluorobenzaldehyde: Similar to the target compound but without the methylphenoxy group, used in organic synthesis.
These comparisons highlight the unique structural features and reactivity of this compound, making it valuable in specific applications.
Properties
IUPAC Name |
2-chloro-4-(4-fluoro-3-methylphenoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-9-6-11(4-5-14(9)16)18-12-3-2-10(8-17)13(15)7-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGFZNFKJLYWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC(=C(C=C2)C=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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